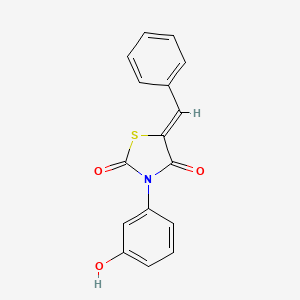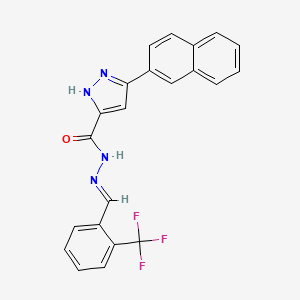![molecular formula C20H13F3N2OS2 B11698742 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines an indole moiety, a thiazolidinone ring, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The process may also involve continuous flow chemistry to enhance the efficiency and safety of the production.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The indole and trifluoromethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethyl iodide and indole derivatives are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety may interact with DNA or proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
(5Z)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of an indole moiety, a thiazolidinone ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C20H13F3N2OS2 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13F3N2OS2/c1-24-11-12(15-7-2-3-8-16(15)24)9-17-18(26)25(19(27)28-17)14-6-4-5-13(10-14)20(21,22)23/h2-11H,1H3/b17-9- |
InChI-Schlüssel |
NHIQOVAXLPQVHT-MFOYZWKCSA-N |
Isomerische SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11698665.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)

![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)

![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)
![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)
